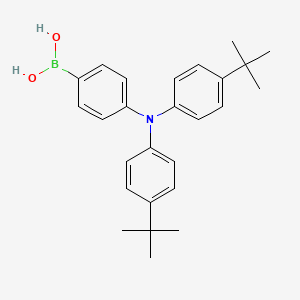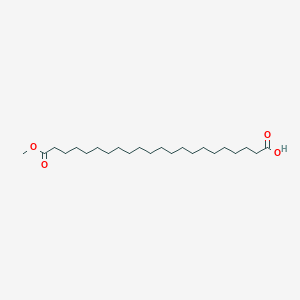![molecular formula C14H17NS2 B8193382 7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8193382.png)
7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is an organic compound with the molecular formula C14H17NS2. It is a derivative of dithieno[3,2-b:2’,3’-d]pyrrole, which is known for its electron-rich properties and is used as a building block in organic semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of dithieno[3,2-b:2’,3’-d]pyrrole.
Alkylation: The dithieno[3,2-b:2’,3’-d]pyrrole is then alkylated using hexyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is purified using column chromatography to obtain 4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole with high purity.
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Electrophilic reagents such as bromine in chloroform at low temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has several scientific research applications:
Organic Electronics: Used as a donor unit in low bandgap donor-acceptor polymers for organic solar cells and OLEDs.
Material Science: Incorporated into conjugated oligomers and polymers for use in organic electronic devices.
Photovoltaics: Employed in the design of organic photovoltaic materials to enhance power conversion efficiencies.
Mechanism of Action
The mechanism of action of 4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole in organic electronic devices involves its role as an electron donor. The electron-rich dithieno[3,2-b:2’,3’-d]pyrrole core facilitates efficient charge transfer and separation when used in conjunction with electron acceptors. This results in improved performance of devices such as organic solar cells and OLEDs . The molecular targets include the active layers of these devices, where the compound interacts with other materials to form conductive pathways .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2’,3’-d]pyrrole: The parent compound without the hexyl group.
4-Octyl-4H-dithieno[3,2-b2’,3’-d]pyrrole: Similar structure with an octyl group instead of a hexyl group.
4-Butyl-4H-dithieno[3,2-b2’,3’-d]pyrrole: Similar structure with a butyl group instead of a hexyl group.
Uniqueness
4-Hexyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is unique due to its specific alkyl chain length, which provides an optimal balance between solubility and electronic properties. This makes it particularly suitable for use in organic electronic devices, where both solubility and electronic performance are critical .
Properties
IUPAC Name |
7-hexyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS2/c1-2-3-4-5-8-15-11-6-9-16-13(11)14-12(15)7-10-17-14/h6-7,9-10H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUYHSCQMWBWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C3=C1C=CS3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8193299.png)
![5-(7-Hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B8193306.png)
![1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B8193308.png)
![Di-tert-butyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B8193315.png)



![7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole](/img/structure/B8193340.png)



![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8193369.png)

![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazol-4-yl)pyridine](/img/structure/B8193384.png)
